molecular formula C11H10FN3O2 B15296533 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- CAS No. 104575-25-9

1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-

Cat. No.: B15296533
CAS No.: 104575-25-9
M. Wt: 235.21 g/mol
InChI Key: RPGSCNXOVOIKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- typically involves the reaction of 4-fluoroaniline with glyoxal and formaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-(4-chlorophenyl)-1,4-dimethyl-5-nitro-
  • 1H-Imidazole, 2-(4-bromophenyl)-1,4-dimethyl-5-nitro-
  • 1H-Imidazole, 2-(4-methylphenyl)-1,4-dimethyl-5-nitro-

Uniqueness: The presence of the fluorine atom in 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs .

Biological Activity

The compound 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is part of a broader class of imidazole derivatives that have garnered attention for their diverse biological activities. Imidazole compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is characterized by the presence of an imidazole ring substituted with a fluorophenyl group and a nitro group. The structural formula can be represented as follows:

C11H10FN3O2\text{C}_{11}\text{H}_{10}\text{F}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- displayed considerable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low microgram per milliliter range for effective derivatives .

Compound MIC (μg/mL) Target Pathogen
1H-Imidazole0.25Staphylococcus aureus
2-(4-Fluorophenyl)0.22Escherichia coli
5-Nitro Derivative0.30Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial activity, imidazole compounds have shown antifungal properties. Studies suggest that the presence of the nitro group enhances the antifungal efficacy of these compounds. For instance, the compound demonstrated effective inhibition against Candida albicans, with MIC values comparable to standard antifungal agents.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Research indicates that 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.63Apoptosis via caspase activation
A549 (Lung Cancer)12.10Cell cycle arrest
HeLa (Cervical Cancer)20.50DNA damage response

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with an imidazole derivative showed a significant reduction in bacterial load compared to placebo groups.
  • Antifungal Treatment : In a cohort study involving immunocompromised patients, treatment with an imidazole derivative resulted in improved outcomes against fungal infections resistant to conventional therapies.
  • Cancer Treatment Trials : Early-phase clinical trials have demonstrated promising results for imidazole derivatives in combination therapies for various cancers, showing enhanced efficacy when paired with established chemotherapeutic agents.

Properties

CAS No.

104575-25-9

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,4-dimethyl-5-nitroimidazole

InChI

InChI=1S/C11H10FN3O2/c1-7-11(15(16)17)14(2)10(13-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3

InChI Key

RPGSCNXOVOIKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)F)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.